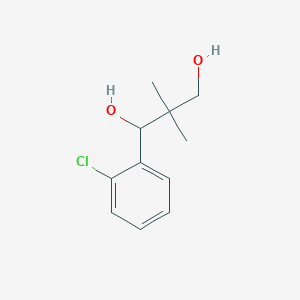
1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol is an organic compound characterized by the presence of a chlorophenyl group attached to a propanediol backbone
Méthodes De Préparation
The synthesis of 1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol typically involves the reaction of 2-chlorobenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by a reduction step to yield the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-2,2-dimethylpropane-1,3-diol can be compared with other similar compounds, such as:
2-Chlorophenyl-2-propanol: Similar in structure but lacks the additional methyl groups on the propanediol backbone.
2,2-Dimethyl-1,3-propanediol: Lacks the chlorophenyl group, resulting in different chemical properties and reactivity.
1-(2-Bromophenyl)-2,2-dimethyl-1,3-propanediol:
Propriétés
Formule moléculaire |
C11H15ClO2 |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol |
InChI |
InChI=1S/C11H15ClO2/c1-11(2,7-13)10(14)8-5-3-4-6-9(8)12/h3-6,10,13-14H,7H2,1-2H3 |
Clé InChI |
QRVPERDYBIBNET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)C(C1=CC=CC=C1Cl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
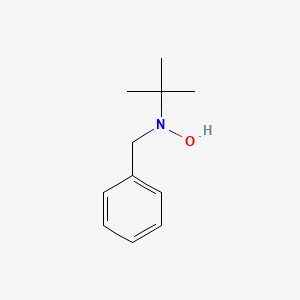
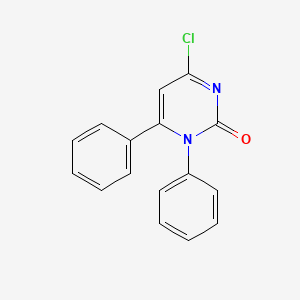
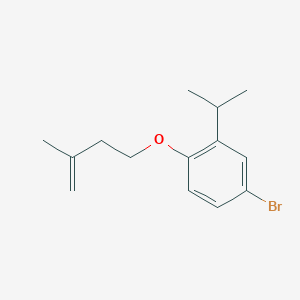
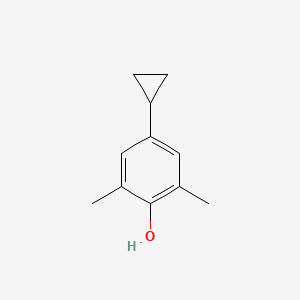
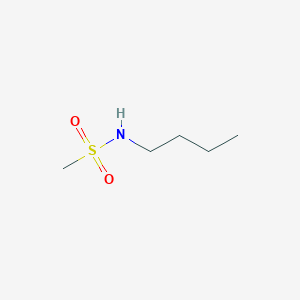
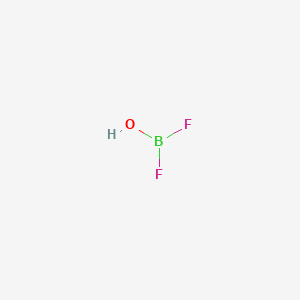
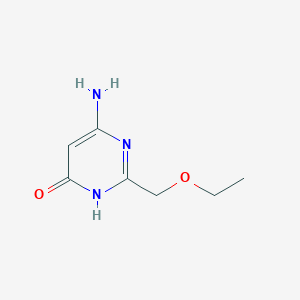
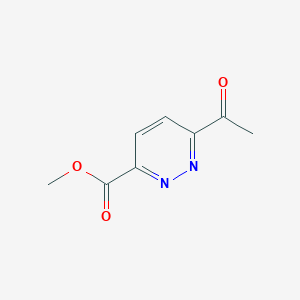
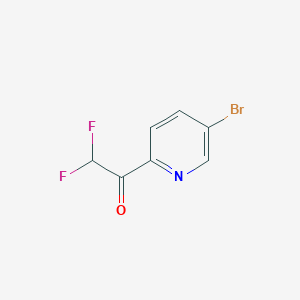
![1-(4-{2-[(Pyrimidin-2-yl)sulfanyl]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B8662276.png)
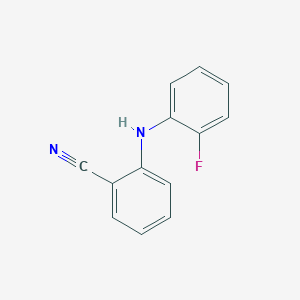
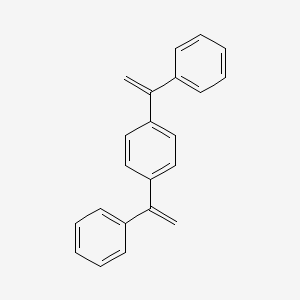
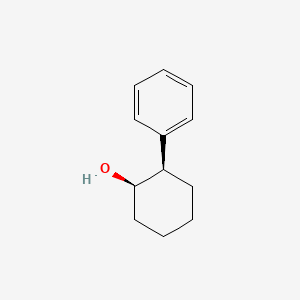
![Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]-](/img/structure/B8662305.png)
